Tanshinone IIA

Catalog No.
S576257
CAS No.
568-72-9
M.F
C19H18O3
M. Wt
294.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tanshinone IIA

CAS Number

568-72-9

Product Name

Tanshinone IIA

IUPAC Name

1,6,6-trimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione

Molecular Formula

C19H18O3

Molecular Weight

294.3 g/mol

InChI

InChI=1S/C19H18O3/c1-10-9-22-18-12-6-7-13-11(5-4-8-19(13,2)3)15(12)17(21)16(20)14(10)18/h6-7,9H,4-5,8H2,1-3H3

InChI Key

HYXITZLLTYIPOF-UHFFFAOYSA-N

Solubility

In water, 0.0042 mg/L at 25 °C (est)
5 mg/mL methanol

Synonyms

tanshinone, tanshinone I, tanshinone II A, tanshinone II B, tanshinone IIA, tanshinone IIB, TTE-50

Canonical SMILES

CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)C

Potential applications of Tanshinone IIA in cardiovascular diseases:

Tanshinone IIA, a major bioactive compound isolated from the herb Salvia miltiorrhiza (Danshen) in Traditional Chinese Medicine, has attracted significant scientific research interest for its potential applications in treating cardiovascular diseases (CVDs) [].

  • Cardioprotective effects: Studies suggest Tanshinone IIA exhibits cardioprotective effects by:
    • Enhancing angiogenesis (blood vessel formation): This improved blood flow can potentially benefit patients with coronary heart disease and peripheral artery disease [].
    • Reducing inflammation: Tanshinone IIA's anti-inflammatory properties may help alleviate conditions like atherosclerosis, a major risk factor for heart attacks and strokes [].
    • Exerting antioxidant activity: By combating free radicals that damage heart cells, Tanshinone IIA might offer protection against heart failure and other CVDs.

Neuroprotective potential of Tanshinone IIA:

Research explores the potential of Tanshinone IIA in protecting the nervous system:

  • Stroke treatment: Studies indicate Tanshinone IIA's neuroprotective effects in animal models of ischemic stroke. Its anti-inflammatory, anti-oxidant, and anti-apoptotic properties may help reduce brain damage after a stroke [].
  • Alzheimer's disease (AD): Research suggests Tanshinone IIA could improve cognitive function in AD models by reducing neuroinflammation and suppressing endoplasmic reticulum stress-induced cell death [].

Anticancer properties of Tanshinone IIA:

Investigations are underway to explore the potential anti-cancer effects of Tanshinone IIA:

  • Tumor cell suppression: Studies suggest Tanshinone IIA may suppress the growth and proliferation of various cancer cells through mechanisms like inducing differentiation and apoptosis (programmed cell death) [].

Color/Form

Red powde

XLogP3

4.3

LogP

log Kow = 6.31 (est)

MeSH Pharmacological Classification

Anti-Infective Agents

Mechanism of Action

Doxorubicin, one of the original anthracyclines, remains among the most effective anticancer drugs ever developed. Clinical use of doxorubicin is, however, greatly limited by its serious adverse cardiac effects that may ultimately lead to cardiomyopathy and heart failure. Tanshinone IIA is the main effective component of Salvia miltiorrhiza known as 'Danshen' in traditional Chinese medicine for treating cardiovascular disorders. The objective of this study was set to evaluate the protective effect of tanshinone IIA on doxorubicin-induced cardiomyocyte apoptosis, and to explore its intracellular mechanism(s). Primary cultured neonatal rat cardiomyocytes were treated with the vehicle, doxorubicin (1 uM), tanshinone IIA (0.1, 0.3, 1 and 3 uM), or tanshinone IIA plus doxorubicin. /The authors/ found that tanshinone IIA (1 and 3 uM) inhibited doxorubicin-induced reactive oxygen species generation, reduced the quantity of cleaved caspase-3 and cytosol cytochrome c, and increased BcL-x(L) expression, resulting in protecting cardiomyocytes from doxorubicin-induced apoptosis. In addition, Akt phosphorylation was enhanced by tanshinone IIA treatment in cardiomyocytes. The wortmannin (100 nM), LY294002 (10 nM), and siRNA transfection for Akt significantly reduced tanshinone IIA-induced protective effect. These findings suggest that tanshinone IIA protects cardiomyocytes from doxorubicin-induced apoptosis in part through Akt-signaling pathways, which may potentially protect the heart from the severe toxicity of doxorubicin.

Vapor Pressure

2.54X10-8 mm Hg at 25 °C (est)

Other CAS

568-72-9

Associated Chemicals

Tanshinone, CAS Registry number 54693-68-4

Wikipedia

Tanshinone IIA

General Manufacturing Information

Phenanthrenequinone consitutent of Chinese medicinal herb Danshen (Salvia miltiorrhiza) /Tanshinone I (568-73-0)/

Analytic Laboratory Methods

The TLC separation technique was applied to investigate the Chinese medicine samples of danshen, gegen (DG), the reference herb of dashen, as well as the two batches of DG. The two markers tanshinone IIA and puerarin were used in the TLC study for quality control. Visible light was utilized to detect these two markers in the developed TLC plates. These markers were found in all the samples concerned. The HPLC provides better separation power of chemical components than TLC, and the markers considered in the TLC work were further investigated by HPLC-DAD and LC-MS. Again the respective markers of danshen and gegen (tanshinone IIA and puerarin) were identified in the single herb samples. These component herbs were also found in the DG products based on these two markers and the other target compounds. In doing so, /the authors/ compared both their retention times obtained and the observed UV spectra at the same times in different chromatograms. The stability of the DG product using both the marker and the pattern approach was then evaluated. Stability is very important to assure the consistency of the quality of encapsulated herbs such as the DG capsules used in the clinical trial... Here, /the authors/ scrutinized the variation in the chemical compositions of the DG samples before and after 3 months of "accelerated aging" treatment, which is commonly used to establish the shelf life of a product. All samples were analyzed by HPLC-DAD with the sample preparation and experimental procedures all exactly the same. Results showed that the marker contents at time 0 and after 3 months were 0.42 and 0.45 mg/g, respectively, for puerarin and 0.07 and 0.03 mg/g, respectively, for tanshinone IIA. This indicates the product was stable.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2 - 8 °C Keep in a dry place.

Interactions

Protective effects of sodium tanshinone IIA sulphonate against adriamycin-induced lipid peroxidation were investigated. Data showed that treatment with sodium tanshinone IIA sulphonate could prevent mice from decrease in body weight caused by adriamycin. It was found that myocardial lipid peroxidation in sodium tanshinone IIA sulphonate-treated mice was lower compared with that in adriamycin-treated ones. The activities of some endogenous antioxidant enzymes, such as superoxide dismutase, glutathione peroxidase and catalase, were higher in the sodium tanshinone IIA sulphonate group than that in the adriamycin group. In vitro experiments showed that sodium tanshinone IIA sulphonate could inhibit adriamycin-induced mitochondrial lipid peroxidation and swelling. Sodium tanshinone IIA sulphonate could scavenge adriamycin semiquinone free radical in heart homogenate dose-dependently. Thus, protective effects of sodium tanshinone IIA sulphonate may not only be related to its antioxidant activity but also to its regulation of antioxidant enzyme activities in the heart.
Although doxorubicin (DXR) is an effective antineoplastic agent; the serious cardiotoxicity mediated by the production of reactive oxygen species has remained a considerable clinical problem. /The/ hypothesis is that tanshinone IIA sodium sulfonate (TSNIIA-SS), which holds significant affects on cardioprotection in clinic, protects against DXR-induced cardiotoxicity. In vitro investigation on H9c2 cell line, as well as in vivo study in animal model of DXR-induced chronic cardiomyopathy were performed. TSNIIA-SS significantly increased cell viability and ameliorated apoptosis of DXR-injured H9c2 cells using CCK-8 assay and Hoechst 33342 stain respectively. Furthermore, the cardio-protective effects of TSNIIA-SS were confirmed with decreasing ST-interval and QRS interval by electrocardiography (ECG); improving appearance of myocardium with haematoxylin and eosin (H&E) stain; increasing myocardial tensile strength using tension to rupture (TTR) assay and decreasing fibrosis through picric-sirius red staining comparing with those receiving DXR alone. These data have provided the considerable evidences that TSNIIA-SS is a protective agent against DXR-induced cardiac injury.
Although doxorubicin (DXR) is an important antineoplastic agent, the serious toxicity mediated by the production of reactive oxygen species has remained a considerable clinical problem. Our hypothesis is that tanshinone II A sodium sulfonate (TSNIIA-SS), which holds significant effects against oxidative stress, protects against DXR-induced nephropathy. Firstly, the antioxidative effects of TSNIIA-SS were confirmed using oxygen radicals absorbance capacities (ORAC) assay in vitro. Then, DXR nephropathy was induced by repeated DXR treatment and verified by kidney index (20.76 +/- 3.04 mg/mm versus 14.76 +/- 3.04 mg/mm, p < 0.001) and histochemical stain. The mice were randomized into three groups: Control group, DXR group and DXR-TSNIIA-SS group. TSNIIA-SS treatment not only improved DXR lesion identified by histochemical stain, but also regulated the expression of several proteins related with the cytoskeleton, oxidative stress and protein synthesis or degradation detected by two-dimensional electrophoresis (2-DE). These data have provided the evidence that TSNIIA-SS is a protective agent against DXR-induced nephropathy.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

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